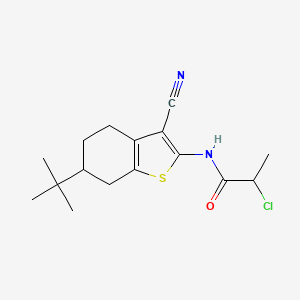
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a chemical compound with the CAS Number: 1114523-56-6. It has a molecular weight of 218.03 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a liquid at room temperature . The exact density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Radiochemical Synthesis
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone and its derivatives have applications in radiochemical synthesis. The compound 2-fluoro-3-pent-4-yn-1-yloxypyridine (FPyKYNE), a related structure, has been used for fluorine-18 labeling of macromolecules in positron emission tomography (PET) imaging studies (Kuhnast et al., 2008). Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine represents another significant application in the field of radiochemistry (Pauton et al., 2019).
Organic Synthesis
Compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, demonstrate the utility of bromo-fluoropyridines in organic synthesis. Such compounds are precursors in Suzuki reactions, leading to the creation of various substituted pyridines and pyridones (Sutherland & Gallagher, 2003).
Bioreduction Studies
In bioreduction studies, a series of 1-aryl-2,2,2-trifluoroethanones, chemically related to the queried compound, were synthesized and reduced using stereocomplementary alcohol dehydrogenases (ADHs). This research is crucial in developing stereoselective routes for the synthesis of pharmacologically active compounds (González-Martínez et al., 2019).
Synthesis of Fluorine Compounds
The compound also finds relevance in the synthesis of various fluorine compounds. For instance, reactions involving halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) with ketones have led to the formation of diverse fluorine-containing structures, highlighting the importance of such bromo-fluoroethanone derivatives in fluorine chemistry (Takagi et al., 1992).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mécanisme D'action
Target of Action
Similar compounds, such as 2-bromo-5-fluoropyridine, have been used in the synthesis of various bioactive molecules
Mode of Action
It’s known that bromo-fluoropyridines can undergo various reactions such as suzuki coupling and palladium-catalyzed homo-coupling . These reactions can lead to the formation of biaryl compounds and 4-pyridylcarboxypiperidines .
Propriétés
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDSZUMLGOXYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)



![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402864.png)
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402865.png)
![2-[3-(2-Amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402867.png)
![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402868.png)

![[2-(4-tert-Butylphenyl)propyl]amine hydrochloride](/img/structure/B1402871.png)
![2-[3-(2-tert-Butoxycarbonyl-amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402876.png)
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B1402879.png)
![[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1402880.png)
